molecular formula C19H21FN4OS B3925073 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No. B3925073
M. Wt: 372.5 g/mol
InChI Key: CLCMKCHUXQLAGZ-UHFFFAOYSA-N
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Description

The compound “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane. It also contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky adamantyl group, the planar thiadiazole ring, and the urea linkage connecting these two parts. The fluorophenyl group would add additional complexity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantyl group could impact its solubility and stability .

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea involves the inhibition of a specific protein kinase. This kinase is a key regulator of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this kinase by this compound leads to the disruption of these cellular processes, which can result in the treatment of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of a specific protein kinase, which can lead to the disruption of various cellular processes, including cell growth, proliferation, and differentiation. This inhibition has been linked to the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has several advantages and limitations for lab experiments. One advantage is its potent inhibition of a specific protein kinase, which makes it an attractive target for drug discovery and development. However, one limitation is its specificity, as it only inhibits a specific protein kinase. This can limit its potential use in treating diseases that involve other cellular processes.

Future Directions

There are several future directions for the study of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. One direction is the development of more potent and selective inhibitors of the protein kinase it targets. Another direction is the exploration of its potential use in treating other diseases that involve the inhibition of other cellular processes. Additionally, the study of its mechanism of action and its effects on other cellular processes can provide valuable insights into the treatment of various diseases.

Scientific Research Applications

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential use in drug discovery and development. It has been shown to be a potent inhibitor of a specific protein kinase, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this kinase has been linked to the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c20-14-3-1-2-4-15(14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCMKCHUXQLAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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